N-(2-Bromo-6-fluorophenyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
65896-12-0 |
|---|---|
Molecular Formula |
C7H6BrFN2S |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(2-bromo-6-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
IFOVNLDXKNVXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=S)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Bromo 6 Fluorophenyl Thiourea
Preparative Routes to N-(2-Bromo-6-fluorophenyl)thiourea
The primary methods for synthesizing this compound involve well-established reactions common in thiourea (B124793) chemistry.
The most common and direct method for synthesizing N-aryl-thioureas is the reaction between an appropriately substituted aniline (B41778) and an isothiocyanate. In the case of this compound, the synthesis involves the reaction of 2-bromo-6-fluoroaniline (B133542) with a suitable isothiocyanate. A general approach involves reacting the aniline with an acyl isothiocyanate, which is often generated in situ from the corresponding acid chloride and a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN). researchgate.net The resulting acyl thiourea can then be hydrolyzed to the desired N-aryl-thiourea.
Alternatively, the reaction of 2-bromo-6-fluoroaniline with a simple isothiocyanate, such as benzoyl isothiocyanate, followed by removal of the benzoyl group, provides the target molecule. The reaction of various isothiocyanates with amines is a straightforward process, often carried out in solvents like dichloromethane (B109758) at room temperature, yielding a diverse range of thiourea derivatives. mdpi.com
A general representation of this synthesis is depicted below:
Scheme 1: Synthesis via Isothiocyanate Addition

This is a generalized schematic. The specific isothiocyanate (R-NCS) can vary.
The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) until the starting isothiocyanate is consumed. mdpi.com
While specific adaptations of the Frank & Smith method for this compound are not prominently documented in recent literature, the classical approach itself offers a viable, albeit less common, alternative. The Frank-Smith synthesis involves the preparation of thioureas from dithiocarbamates.
Another historical method for thiourea synthesis is the reaction of cyanamide (B42294) with hydrogen sulfide. bibliotekanauki.pl However, this method often suffers from low yields and side reactions. More contemporary methods focus on amine precursors for safety and efficiency. google.com One such approach involves the reaction of amines with carbon disulfide. This method has been shown to be effective for creating both symmetrical and unsymmetrical thioureas in an aqueous medium. organic-chemistry.org
Synthesis of Related this compound Analogs and Derivatives
The core structure of this compound can be readily modified to produce a wide array of analogs and derivatives. These modifications are typically achieved by:
Varying the Amine Component: Reacting different substituted anilines with a common isothiocyanate precursor.
Varying the Isothiocyanate Component: Reacting 2-bromo-6-fluoroaniline with a diverse range of isothiocyanates.
For instance, reacting various substituted phenyl isothiocyanates with different anilines has been used to create libraries of N,N'-diarylthioureas. nih.gov Similarly, N-acyl thiourea derivatives can be synthesized by reacting acyl isothiocyanates with various heterocyclic amines. researchgate.net Research has demonstrated the synthesis of numerous thiourea derivatives bearing different aryl and alkyl groups, highlighting the modularity of the synthetic approach. acs.orglew.ronih.govmdpi.com
The following table showcases examples of related thiourea derivatives, illustrating the structural diversity achievable.
| Compound Name | Structure | Key Moieties |
| 1-Benzyl-3-(4-bromo-2-fluorophenyl)thiourea | ![]() | Benzyl group, 4-bromo-2-fluorophenyl group |
| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | ![]() | Chloropyridinyl group, methoxyphenoxy moiety |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | ![]() | Benzothiazolyl group, methoxyphenoxy moiety |
Cyclization Reactions and Heterocyclic Compound Formation from Thiourea Precursors
Thiourea derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur. The N-(aryl)thiourea moiety can undergo intramolecular or intermolecular cyclization reactions to form rings like benzothiazoles. researchgate.net
For example, N-acyl-N'-aryl thioureas can react with diazonium salts in the presence of a base to yield 3-aryl-benzo[d]thiazole-2(3H)-imines. researchgate.net The presence of the ortho-bromo and fluoro substituents on the phenyl ring of this compound can influence the reactivity and regioselectivity of these cyclization reactions, offering pathways to novel, highly substituted heterocyclic systems.
Green Chemistry Approaches in Thiourea Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches have been developed for thiourea synthesis that are applicable to this compound. nih.gov
Key green strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to cleaner products and higher yields in shorter times. nih.gov
Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reactants together, often using a mortar and pestle or a ball mill, eliminates the need for potentially toxic solvents. nih.govresearchgate.net This method has been successfully used to prepare N,N'-disubstituted thioureas by grinding an aryl isothiocyanate with an aromatic amine. nih.gov
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or deep eutectic solvents (DES). google.comrsc.orgnih.gov "On-water" synthesis, where the reaction is performed in an aqueous suspension, has proven to be a facile and sustainable method for producing thioureas. organic-chemistry.org Recently, the biodegradable solvent Cyrene has been shown to be a viable green alternative to solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov
The table below summarizes some green synthetic methods for thioureas.
| Green Method | Description | Advantages |
| Microwave Irradiation | Uses microwave energy to heat reactions. nih.gov | Faster reaction rates, cleaner products, higher yields. |
| Mechanochemistry | Solvent-free grinding of reactants. nih.govresearchgate.net | Eliminates solvent waste, high efficiency. |
| "On-Water" Synthesis | Uses water as the reaction medium. organic-chemistry.org | Environmentally friendly, simple product isolation. |
| Deep Eutectic Solvents (DES) | Use of a mixture of substances as a solvent system. rsc.org | Can be recyclable, green alternative to traditional solvents. |
| Cyrene Solvent | Use of a biodegradable, bio-derived solvent. nih.gov | Green alternative to polar aprotic solvents like THF. |
These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and easier product purification. keaipublishing.com
Structural Elucidation and Conformational Analysis of N 2 Bromo 6 Fluorophenyl Thiourea
Single Crystal X-ray Diffraction Studies: Data Not Available
Detailed information regarding the three-dimensional structure of N-(2-Bromo-6-fluorophenyl)thiourea, which is typically obtained through single-crystal X-ray diffraction, is absent from the scientific literature. As a result, a definitive analysis of its molecular conformation, including critical parameters such as the dihedral angles between the thiourea (B124793) unit and the bromo-fluorobenzene moiety, cannot be provided.
While studies on analogous compounds, such as N-(2-Bromophenyl)thiourea, do exist, the presence of a fluorine atom at the 6-position of the phenyl ring in the target compound is expected to significantly alter its electronic properties and steric profile. These changes would, in turn, influence its crystal packing and molecular conformation, making direct comparisons unreliable for a scientifically accurate description.
Spectroscopic Characterization: Data Not Available
A thorough spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is also not available in the public domain. Specific data from ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments, which would provide detailed insights into the electronic environment of the hydrogen, carbon, and fluorine atoms within the molecule, has not been reported. This information is essential for confirming the chemical structure and understanding the electronic effects of the substituent groups on the phenyl ring and the thiourea moiety.
In the absence of this foundational crystallographic and spectroscopic data, a scientifically rigorous article on the structural elucidation and conformational analysis of this compound cannot be constructed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important technique for the structural elucidation of this compound, providing critical information about the compound's functional groups and insights into its conformational characteristics. The analysis of the vibrational spectrum reveals the presence of key bonds and their environment within the molecule.
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of the N-H, C=S, C-N, and C-X (X = Br, F) bonds, as well as the aromatic ring system. The positions of these bands are sensitive to the electronic and steric effects of the substituents on the phenyl ring and the conformational arrangement of the thiourea moiety.
Detailed analysis of the IR spectrum allows for the assignment of specific vibrational modes. The N-H stretching vibrations are typically observed as one or more bands in the high-frequency region, and their positions can indicate the extent of intermolecular and intramolecular hydrogen bonding. The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for the thiourea group and typically appears in the fingerprint region. Its frequency can be influenced by coupling with other vibrations and the degree of π-electron delocalization within the C-N-C=S framework.
The vibrational modes of the substituted phenyl ring, including C-H stretching, C-C in-plane and out-of-plane bending, provide further confirmation of the compound's structure. The presence of the bromine and fluorine substituents is also confirmed by their characteristic stretching vibrations, although these may be more difficult to assign definitively without comparative spectral data and computational support.
A representative summary of the expected and observed IR absorption bands for this compound, based on data from similar substituted phenylthiourea (B91264) derivatives, is presented in the interactive data table below.
| Vibrational Assignment | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | 3450 - 3100 |
| Aromatic C-H Stretching | 3100 - 3000 |
| C=S Stretching (Thioamide I) | 1400 - 1300 |
| C-N Stretching (Thioamide II) | 1300 - 1200 |
| C-F Stretching | 1250 - 1020 |
| C-Br Stretching | 700 - 500 |
| N-H Bending | 1650 - 1550 |
| Aromatic C=C Bending | 1600 - 1450 |
Note: The exact frequencies can vary based on the specific molecular environment, intermolecular interactions in the solid state, and the spectroscopic measurement conditions.
The conformational analysis of this compound can be further informed by studying the shifts in the N-H and C=S stretching frequencies. The presence of intramolecular hydrogen bonding between one of the N-H protons and the fluorine atom on the phenyl ring can lead to a broadening and red-shifting of the N-H absorption band. This, in turn, influences the planarity of the molecule and the rotational barrier around the C-N bonds. By comparing the experimental IR data with theoretical calculations for different possible conformers, a more detailed understanding of the predominant solid-state structure can be achieved.
Computational and Theoretical Investigations of N 2 Bromo 6 Fluorophenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to predict the structural and electronic properties of molecules. For N-(2-Bromo-6-fluorophenyl)thiourea, DFT calculations would provide crucial insights into its fundamental chemical nature.
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, the thiourea (B124793) core (S=C-N2) and the 2-bromo-6-fluorophenyl ring are the key structural components. It is anticipated that the phenyl ring would not be coplanar with the thiourea moiety due to steric hindrance from the bulky bromine atom and the amino group. This is supported by crystallographic data of similar compounds, such as N-(2-Bromophenyl)thiourea, where the thiourea unit is nearly perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of approximately 80.82°. nih.govresearchgate.net
The optimized structure would reveal critical bond lengths and angles. The C=S double bond and the C-N bonds of the thiourea group, along with the C-Br and C-F bonds on the phenyl ring, are of particular interest as they dictate the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and contains placeholder data as specific computational results for this compound are not published. The values are based on typical bond lengths and angles for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=S | ~1.68 Å |
| C-N (thioamide) | ~1.35 Å | |
| C-N (phenyl) | ~1.42 Å | |
| C-Br | ~1.90 Å | |
| C-F | ~1.36 Å | |
| Bond Angle | N-C-N | ~118° |
| S=C-N | ~121° | |
| Dihedral Angle | Phenyl plane - Thiourea plane | ~80-90° |
Electronic structure analysis, including the distribution of electron density and electrostatic potential, would highlight the electron-rich and electron-deficient regions of the molecule. The sulfur and nitrogen atoms of the thiourea group are expected to be electron-rich, making them potential sites for electrophilic attack and key players in hydrogen bonding. dergipark.org.tr The halogen substituents (bromine and fluorine) would influence the electronic landscape of the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions.
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For thiourea derivatives, the HOMO is often localized on the electron-rich thiourea moiety, particularly the sulfur atom, while the LUMO can be distributed across the aromatic ring system. The presence of electron-withdrawing groups like fluorine and bromine on the phenyl ring is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: This table is illustrative and contains placeholder data.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 |
The spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, specific spectral peaks can be assigned to the stretching and bending of particular bonds.
Key vibrational frequencies would include the N-H stretching vibrations of the thiourea group, the C=S stretching, and the C-N stretching modes. The vibrations associated with the substituted phenyl ring, such as C-H stretching and C-C ring vibrations, as well as the C-Br and C-F stretching frequencies, would also be identified. Comparing these calculated frequencies with experimental spectra can confirm the molecular structure and provide insights into bonding and intermolecular interactions.
Quantum Chemical Descriptors and Reactivity Predictions
A range of quantum chemical descriptors can be derived from DFT calculations to quantify the reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. For instance, a higher electrophilicity index would suggest a greater propensity to accept electrons.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)
Thiourea derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. mdpi.com For this compound, molecular docking studies could predict its binding interactions with various important biological targets.
Potential targets for this class of compounds include:
Urease: Many thiourea derivatives are potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.govnih.govacs.org Docking studies would likely show the thiourea group interacting with the nickel ions in the active site of urease.
Protein Kinases: These enzymes are critical in cell signaling pathways, and their dysregulation is often implicated in cancer. Thiourea derivatives have been investigated as kinase inhibitors. researchgate.netbiointerfaceresearch.com Docking simulations could reveal interactions with the ATP-binding site of various kinases.
The docking analysis provides a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and visualizes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's active site residues. These predicted binding modes provide a rational basis for the design of more potent and selective inhibitors. For this compound, the N-H groups are expected to act as hydrogen bond donors, the sulfur atom as a hydrogen bond acceptor, and the halogenated phenyl ring could participate in hydrophobic and halogen bonding interactions. biointerfaceresearch.com
Ligand-Protein Interaction Profiling and Hotspot Analysis
The exploration of how a specific ligand, such as this compound, interacts with a protein target is fundamental to drug discovery and chemical biology. Ligand-protein interaction profiling is a computational method used to identify and characterize the non-covalent interactions between a ligand and a protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, salt bridges, and halogen bonds, are critical for molecular recognition and binding affinity.
Tools like the Protein-Ligand Interaction Profiler (PLIP) are designed to analyze these molecular interactions in protein structures. nih.gov PLIP can detect and visualize various types of non-covalent interactions, providing detailed insights into how a ligand is oriented within the binding pocket. nih.gov For a molecule like this compound, the thiourea moiety, with its sulfur and nitrogen atoms, is a key site for forming hydrogen bonds with amino acid residues in a protein's active site. The presence of bromine and fluorine atoms on the phenyl ring also introduces the potential for halogen bonding and other specific interactions.
Hotspot analysis complements this by identifying regions within a protein's binding site that are energetically favorable for ligand binding. These "hotspots" are key areas where interactions contribute most significantly to the binding free energy. By mapping these hotspots, researchers can understand why a ligand binds to a particular site and can predict how modifications to the ligand's structure might improve its binding affinity.
Thiourea and its derivatives are known to be effective inhibitors of various enzymes, including ureases, which are metalloenzymes containing nickel ions in their active sites. acs.org The thiourea fragment is capable of binding to these nickel ions, which is a crucial aspect of its inhibitory mechanism. acs.org For this compound, a hypothetical interaction profile with a target protein might involve the sulfur atom of the thiourea group coordinating with a metal ion or forming hydrogen bonds with receptor residues. The N-H groups of the thiourea can act as hydrogen bond donors, while the phenyl ring can engage in hydrophobic or π-stacking interactions.
A hypothetical ligand-protein interaction profile for this compound is summarized in the table below, based on the common interactions observed for thiourea derivatives.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Group on Protein |
| Hydrogen Bond | Thiourea N-H groups | Carbonyl oxygen, hydroxyl groups of amino acid side chains (e.g., Ser, Thr, Tyr) |
| Metal Coordination | Thiourea sulfur atom | Metal ions in enzyme active sites (e.g., Ni2+ in urease) |
| Halogen Bond | Bromine atom | Electron-rich atoms like oxygen or nitrogen in amino acid side chains |
| Hydrophobic Interaction | Phenyl ring | Hydrophobic amino acid residues (e.g., Leu, Ile, Val) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.mynih.govmdpi.com This method is pivotal in drug discovery for predicting the activity of new chemical entities, thereby optimizing lead compounds and reducing the need for extensive experimental testing. mdpi.comubaya.ac.id
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors for these compounds, developing a mathematical model that correlates the descriptors with the activity, and validating the model's predictive power. mdpi.com
For a class of compounds like thiourea derivatives, QSAR studies can elucidate which structural features are most important for their biological effects. For example, a QSAR study on carbonyl thiourea derivatives against Acanthamoeba sp. used multiple linear regression (MLR) to develop models that linked the compounds' anti-amoebic activity to specific molecular descriptors. analis.com.my Similarly, QSAR models have been developed for N-Ethyl-N-Phenyl-N'-Benzoylthiourea derivatives to predict their anticancer activity. ubaya.ac.id
In the context of this compound, a QSAR model would seek to quantify the impact of its specific structural features—the bromo and fluoro substitutions on the phenyl ring—on its activity. The descriptors used in such a model would fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in the molecule and its ability to engage in electronic interactions. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial atomic charges.
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its fit into a protein's binding site. Molar refractivity and specific shape indices are common steric descriptors.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The partition coefficient (logP) is the most widely used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A hypothetical QSAR study for a series of N-phenylthiourea derivatives, including this compound, might yield a model that looks like this:
pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis. The signs and magnitudes of these coefficients would indicate the direction and importance of each descriptor's contribution to the biological activity.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
| Hydrophobic | logP | A positive coefficient might suggest that increased lipophilicity enhances activity. |
| Electronic | LUMO Energy | A negative coefficient could indicate that a lower LUMO energy (greater electrophilicity) is favorable for activity. |
| Steric | Molar Refractivity (MR) | The coefficient could be positive or negative, depending on the size constraints of the binding site. |
Hirshfeld Surface Analysis and Crystal Packing Prediction
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment in the crystal.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify specific intermolecular contacts and their relative strengths. The d_norm surface highlights regions of close contact, which appear as red spots and are indicative of hydrogen bonds and other strong interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, with each point on the plot representing a pair of distances from the surface to the nearest atoms inside and outside the surface. nih.gov
For this compound, Hirshfeld surface analysis would provide detailed insights into how the molecules pack in the solid state. Based on studies of structurally related compounds like N-(2-Bromophenyl)thiourea, it is expected that N-H···S hydrogen bonds would be a dominant feature in the crystal packing, likely forming chains or other motifs that stabilize the crystal structure. nih.govresearchgate.net The presence of the fluorine atom would also introduce the possibility of N-H···F or C-H···F interactions, while the bromine atom could participate in Br···S or Br···Br contacts.
A predicted breakdown of intermolecular contacts for this compound, based on Hirshfeld surface analysis of similar compounds, is presented in the table below.
| Contact Type | Predicted Contribution to Hirshfeld Surface |
| H···H | ~40% |
| C···H/H···C | ~25% |
| Br···H/H···Br | ~15% |
| S···H/H···S | ~10% |
| F···H/H···F | ~5% |
| Other (N···H, etc.) | ~5% |
Crystal packing prediction algorithms can use the information from Hirshfeld surface analysis, along with calculations of lattice energy, to predict the most stable crystal structures for a given molecule. This is crucial for understanding polymorphism, which is the ability of a compound to exist in multiple crystal forms with different physical properties.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how a molecule's conformation changes over time, as well as its interactions with its environment (e.g., a solvent or a protein). nih.gov
MD simulations can reveal whether this perpendicular conformation is maintained in solution or when bound to a protein, or if other low-energy conformations are accessible. The simulations can also shed light on the dynamics of the thiourea group itself, which can adopt different cis-trans geometries. nih.gov
When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding mode identified through docking or crystallography. The simulations can show how the ligand and protein adapt to each other's presence, and can be used to calculate binding free energies, which provide a more accurate estimate of binding affinity than simple docking scores.
Key parameters that can be analyzed from an MD simulation of this compound include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from a reference structure over time, providing an indication of conformational stability.
Root Mean Square Fluctuation (RMSF): This quantifies the fluctuation of individual atoms or groups of atoms, highlighting the most flexible regions of the molecule.
Dihedral Angle Distributions: These show the preferred rotational states around specific bonds, revealing the dominant conformations of the molecule.
Radial Distribution Functions: These describe the probability of finding other molecules (e.g., solvent molecules) at a certain distance from the solute, providing information about solvation.
The table below summarizes the types of information that can be obtained from an MD simulation of this compound.
| Simulation Type | Information Gained |
| In Vacuum | Intrinsic conformational preferences and energy barriers between conformers. |
| In Solvent | Effect of solvent on conformational equilibrium and dynamics. |
| In a Protein Binding Site | Stability of the binding pose, dynamic nature of ligand-protein interactions, and estimation of binding free energy. |
Coordination Chemistry and Metal Complexes of Thiourea Derivatives
Synthesis and Characterization of Metal Complexes (e.g., with Co(II), Ni(II), Pb(II), Cu(I))
The synthesis of metal complexes with N-substituted thiourea (B124793) derivatives is typically achieved by reacting the thiourea ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of Co(II), Ni(II), Pb(II), and Cu(I) with N,N'-disubstituted thiourea derivatives have been synthesized by refluxing the ligand with the respective metal salts. researchgate.netjcchems.com The characterization of these complexes is crucial to determine their structure and properties and is carried out using a variety of spectroscopic and analytical techniques.
Common characterization methods include:
Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=S and N-H bands in the complex's spectrum compared to the free ligand indicates the involvement of the sulfur and nitrogen atoms in bonding with the metal ion. jcchems.commdpi.com For example, a shift to a lower frequency for the ν(C=S) band is indicative of the sulfur atom's coordination to the metal center. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy help in elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. jcchems.commdpi.com
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. uobasrah.edu.iqksu.edu.tr
Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the stoichiometric formula of the synthesized compound. ksu.edu.trnih.gov
X-ray Crystallography: This is a powerful technique that provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the coordination geometry and bond lengths and angles within the complex. nih.govnih.gov
While specific studies on N-(2-Bromo-6-fluorophenyl)thiourea are not detailed in the provided search results, research on analogous compounds, such as those derived from N-2-(4-(2-methylpropyl)phenyl)propionoyl-N'-(2'-bromophenyl) thiourea, has shown the successful synthesis of complexes with Co(II), Ni(II), Pb(II), and Cu(I). researchgate.netjcchems.com
Ligand Binding Modes and Coordination Geometries (e.g., Monodentate vs. Bidentate Coordination)
Thiourea derivatives are flexible ligands that can coordinate to metal centers in several ways, primarily through the soft sulfur donor atom and the harder nitrogen donor atoms. isca.me The most common coordination modes are monodentate and bidentate. mdpi.com
Monodentate Coordination: In this mode, the thiourea ligand binds to the metal ion only through the sulfur atom (κ¹S). mdpi.comresearchgate.net This is a very common binding mode for thiourea and its derivatives. mdpi.com
Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating to the metal ion through both a sulfur and a nitrogen atom (S,N-chelation) or, in the case of acylthioureas, through a sulfur and an oxygen atom (S,O-chelation). mdpi.comresearchgate.net Bidentate coordination leads to the formation of stable chelate rings. dntb.gov.ua For instance, N-substituted thioureas can form stable complexes with palladium(II) by acting as S,N-bidentate ligands. nuph.edu.ua The coordination of Cu(II) with some 1,3-disubstituted thiourea derivatives occurs in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov
The specific binding mode adopted by the ligand can be influenced by several factors, including the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere. mdpi.comresearchgate.net The resulting metal complexes can adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number of the metal ion and the nature of the ligands. uobasrah.edu.iqnih.gov For example, some Ni(II) complexes with thiourea derivatives adopt a square planar geometry, while certain Cu(I) and Zn(II) complexes exhibit a distorted tetrahedral geometry. nih.gov
Enhanced Biological Activity of Metal Complexes Compared to Free Ligands
A significant aspect of the study of thiourea-metal complexes is the observation that complexation often leads to an enhancement of biological activity compared to the free thiourea ligands. mdpi.commdpi.comnih.gov This synergistic effect is a key driver for the synthesis and investigation of new metal-based compounds.
The increased activity of the metal complexes can be attributed to several factors, including:
Chemiosmotic Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, which in turn facilitates its penetration through the lipid layers of microbial cell membranes. nih.gov
Synergistic Effects: The combination of the metal ion and the ligand can lead to novel mechanisms of action that are not present with either component alone. nih.gov The metal ion itself can be a source of bioactivity, which is amplified by the coordinated ligand.
Structural Changes: The three-dimensional structure of the ligand is fixed upon coordination, which can lead to a better fit with the active sites of biological targets like enzymes or DNA. nih.gov
For example, various studies have shown that metal complexes of thiourea derivatives exhibit significantly better antibacterial, antifungal, and anticancer activities than the free ligands. nih.govmdpi.comresearchgate.netnih.gov Copper(II) complexes of 1,3-disubstituted thiourea derivatives, for instance, have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococci. nih.gov Similarly, gold(I) and silver(I) complexes with thiourea ligands have shown excellent cytotoxicity against various cancer cell lines, while the free ligands were largely inactive. mdpi.comresearchgate.netnih.gov
Applications in Enzyme Inhibition (e.g., Urease Inhibition)
Metal complexes of thiourea derivatives have emerged as promising inhibitors of various enzymes, with a particular focus on urease. researchgate.netjcchems.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is associated with several pathological conditions, including peptic ulcers caused by Helicobacter pylori and urinary tract infections. nih.govnih.gov
Thiourea itself is a known urease inhibitor, and its metal complexes often exhibit significantly enhanced inhibitory potency. mdpi.comnih.gov The mechanism of inhibition is believed to involve the interaction of the complex with the nickel ions in the active site of the enzyme. nih.gov
Several studies have reported the potent urease inhibitory activity of Co(II), Ni(II), Cu(II), and other transition metal complexes of various thiourea derivatives. researchgate.netjcchems.commdpi.com The inhibitory activity is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Urease Inhibition Data for Selected Thiourea Metal Complexes
| Compound/Complex | IC₅₀ (µM) | Reference |
|---|---|---|
| Thiourea (Standard) | 21.80 ± 1.88 | mdpi.com |
| Ligand-Nickel Complex | 11.8 ± 1.14 | mdpi.com |
| Ligand-Copper Complex | 9.31 ± 1.31 | mdpi.com |
| N-2-(4-(2-methylpropyl)phenyl)propionoyl-N'-(2'-chlorophenyl) thiourea-Co(II) complex | 14.6 | researchgate.netjcchems.com |
| Ni(II) Complex 21 | 1.17 ± 0.12 | nih.gov |
| Ni(II) Complex 22 | 1.19 ± 0.41 | nih.gov |
As shown in the table, metal complexes can be significantly more potent urease inhibitors than the standard inhibitor, thiourea. mdpi.comnih.gov This makes them attractive candidates for the development of new therapeutic agents for the treatment of urease-related diseases.
Advanced Applications and Future Research Directions for N 2 Bromo 6 Fluorophenyl Thiourea
The unique structural features of N-(2-Bromo-6-fluorophenyl)thiourea, characterized by a halogenated aromatic ring linked to a thiourea (B124793) moiety, position it as a compound of significant interest for advanced applications in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms, along with the versatile thiourea group, opens avenues for diverse chemical modifications and biological interactions. Future research is poised to build upon the extensive work done on related thiourea derivatives to unlock the full potential of this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


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